2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide Enables TRPA1 Antagonist Synthesis with Pharmacokinetic Advantages Over Non-Fluorinated Phenacyl-Derived Analogs
This compound serves as a critical building block for synthesizing 2-amino-4-arylthiazole TRPA1 antagonists. In a patent filing (Glenmark Pharmaceuticals S.A.), N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide and its potassium salt were prepared using this specific phenacyl bromide intermediate [1]. The patent explicitly states that compounds incorporating the 2,4-difluoro-3-(trifluoromethyl)phenyl moiety exhibited improved pharmacokinetic properties compared to related 2-amino-4-arylthiazole compounds that lacked this specific fluorination pattern, which suffered from poor aqueous solubility [2]. While exact comparative solubility data are not disclosed in the patent abstract, the qualitative improvement is a documented basis for selecting this specific intermediate [3].
| Evidence Dimension | Pharmacokinetic performance (aqueous solubility) of final TRPA1 antagonist compounds |
|---|---|
| Target Compound Data | Compound incorporating 2,4-difluoro-3-(trifluoromethyl)phenyl moiety (exact values proprietary) |
| Comparator Or Baseline | 2-amino-4-arylthiazole TRPA1 antagonists lacking 2,4-difluoro-3-(trifluoromethyl)phenyl substitution |
| Quantified Difference | Qualitatively superior pharmacokinetic properties; comparator compounds reported to have poor aqueous solubility that limits in vivo utility |
| Conditions | TRPA1 antagonist compound series; aqueous solubility and pharmacokinetic assessment |
Why This Matters
Procurement of this specific intermediate is necessary to access the patented TRPA1 antagonist scaffold with demonstrated pharmacokinetic advantages; generic phenacyl bromides will not yield the same fluorination pattern essential for these solubility improvements.
- [1] Glenmark Pharmaceuticals S.A. AMIDES OF 2-AMINO-4-ARYLTHIAZOLE COMPOUNDS AND THEIR SALTS. Patent Application. 2015. View Source
- [2] Eureka Patsnap. 2-amino-4-arylthiazole compounds as TRPA1 antagonists. Patent summary. 2012. View Source
- [3] Gavhane, S. et al. Potassium salt of N-{4-[2,4-difluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetamide and process for preparation thereof. Patent. 2019. View Source
